N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)-2-phenoxyacetamide
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Overview
Description
N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)-2-phenoxyacetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a pyrazolopyrimidine derivative that has been synthesized using different methods.
Scientific Research Applications
Radioligand Development for PET Imaging
A novel series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, including derivatives structurally related to N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)-2-phenoxyacetamide, has been identified as selective ligands for the translocator protein (18 kDa). These compounds have been synthesized and radiolabeled with fluorine-18 for in vivo imaging using positron emission tomography (PET), providing tools for the study of neuroinflammation and potentially cancer imaging through the visualization of TSPO expression (Dollé et al., 2008).
Synthetic Pathways and Antitumor Potential
Research into pyrazolo[3,4-d]pyrimidine analogues of potent antitumor agents, including this compound derivatives, has led to the synthesis of compounds with potential cell growth inhibitory activity. These efforts highlight the significance of structural modifications to enhance anticancer activity, offering a foundation for developing new therapeutic agents (Taylor & Patel, 1992).
Antifungal and Antibacterial Pharmacophores
Studies on pyrazole derivatives, including those structurally related to this compound, have identified antitumor, antifungal, and antibacterial pharmacophore sites. This research has contributed to understanding the bioactive potential of these compounds, emphasizing their role in developing new antimicrobial and anticancer therapies (Titi et al., 2020).
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazole and pyrrolo[2,3-d]pyrimidine, have been reported to have a broad range of biological activities . They interact with various targets, including enzymes like α-amylase , and have shown potential in treating conditions like diabetes .
Mode of Action
Related compounds have been found to inhibit enzymes such as α-amylase . This inhibition can slow down the breakdown of complex carbohydrates into glucose, leading to a more regulated and progressive release of glucose into the circulation .
Biochemical Pathways
Related compounds have been found to impact the α-amylase pathway , which plays a crucial role in carbohydrate metabolism. By inhibiting α-amylase, these compounds can potentially regulate blood glucose levels, which is beneficial in managing diabetes .
Pharmacokinetics
Similar compounds have been found to be potent and orally bioavailable inhibitors .
Result of Action
Related compounds have demonstrated excellent antidiabetic action in in vitro studies . They have shown significant inhibition of α-amylase, leading to a more regulated and progressive release of glucose into the circulation .
properties
IUPAC Name |
2-phenoxy-N-(2-pyrazol-1-ylpyrimidin-5-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O2/c21-14(11-22-13-5-2-1-3-6-13)19-12-9-16-15(17-10-12)20-8-4-7-18-20/h1-10H,11H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXFVYXSOXMHUIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NC2=CN=C(N=C2)N3C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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